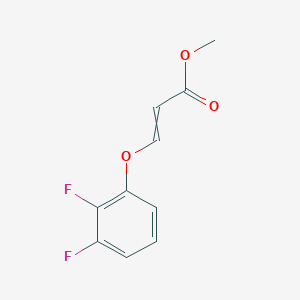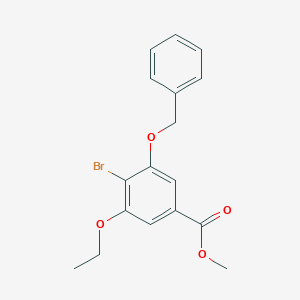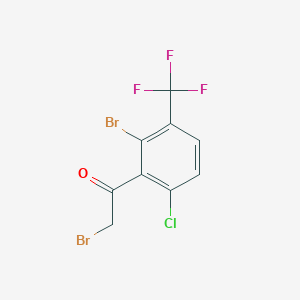![molecular formula C12H7Cl2F3N4O2 B13722420 3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)
3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, hydroxy, oxo, and trifluoromethyl groups attached to a bipyridine core. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a bipyridine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The hydroxy and oxo groups are then introduced via oxidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxy derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism by which 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,3-dichloro-5-trifluoromethylpyridine: Another compound with similar functional groups but a different core structure.
3,5-dichloro-2-hydroxybenzenesulfonic acid sodium salt: Shares the dichloro and hydroxy groups but has a different overall structure and properties.
Uniqueness
What sets 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide apart is its bipyridine core, which provides a unique scaffold for further functionalization. This core structure, combined with the presence of multiple reactive groups, makes it a versatile and valuable compound in various fields of research.
特性
分子式 |
C12H7Cl2F3N4O2 |
|---|---|
分子量 |
367.11 g/mol |
IUPAC名 |
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide |
InChI |
InChI=1S/C12H7Cl2F3N4O2/c13-6-2-7(9(18)20-23)11(22)21(4-6)10-8(14)1-5(3-19-10)12(15,16)17/h1-4,23H,(H2,18,20) |
InChIキー |
SLSNSMOXUDATSX-UHFFFAOYSA-N |
異性体SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)/C(=N\O)/N)Cl)C(F)(F)F |
正規SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=NO)N)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


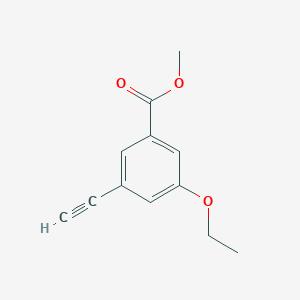
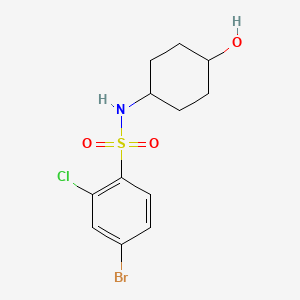
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)


